molecular formula C6H5BrO2S B13970281 2-Bromo-4-methyl-3-thiophenecarboxylic acid

2-Bromo-4-methyl-3-thiophenecarboxylic acid

Cat. No.: B13970281
M. Wt: 221.07 g/mol
InChI Key: UZGAFXRKFGZBRQ-UHFFFAOYSA-N
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Description

2-Bromo-4-methyl-3-thiophenecarboxylic acid is an organobromine compound with the molecular formula C6H5BrO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methyl-3-thiophenecarboxylic acid typically involves the bromination of 4-methyl-3-thiophenecarboxylic acid. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Techniques like crystallization and recrystallization are often used to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methyl-3-thiophenecarboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Catalysts for Coupling Reactions: Palladium-based catalysts, such as palladium acetate.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted thiophenes can be formed.

    Oxidation Products: Thiophene sulfoxides and sulfones.

    Coupling Products: Biaryl compounds when used in Suzuki-Miyaura coupling reactions.

Scientific Research Applications

2-Bromo-4-methyl-3-thiophenecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-methyl-3-thiophenecarboxylic acid depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile. In oxidation reactions, the sulfur atom in the thiophene ring is oxidized to form sulfoxides or sulfones. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the thiophene ring and another aromatic ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the bromine atom and the methyl group in 2-Bromo-4-methyl-3-thiophenecarboxylic acid makes it unique

Properties

Molecular Formula

C6H5BrO2S

Molecular Weight

221.07 g/mol

IUPAC Name

2-bromo-4-methylthiophene-3-carboxylic acid

InChI

InChI=1S/C6H5BrO2S/c1-3-2-10-5(7)4(3)6(8)9/h2H,1H3,(H,8,9)

InChI Key

UZGAFXRKFGZBRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1C(=O)O)Br

Origin of Product

United States

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